2-Methyl-5-Nitro-6-Chlorophenol

Description

BenchChem offers high-quality 2-Methyl-5-Nitro-6-Chlorophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-5-Nitro-6-Chlorophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-6-methyl-3-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-4-2-3-5(9(11)12)6(8)7(4)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYPOFAFXSGYVLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90601883 | |

| Record name | 2-Chloro-6-methyl-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39183-20-5 | |

| Record name | 2-Chloro-6-methyl-3-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39183-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-methyl-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 2-chloro-6-methyl-3-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-5-Nitro-6-Chlorophenol

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2-Methyl-5-Nitro-6-Chlorophenol, a valuable chemical intermediate in the pharmaceutical and agrochemical industries.[1] The synthesis is presented as a two-step process, commencing with the preparation of the precursor, 2-methyl-5-nitrophenol, followed by its regioselective chlorination. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties for the starting material and the final product is presented below for reference.

Table 1: Physicochemical Data of 2-Methyl-5-nitrophenol

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₃ | [2][3][4] |

| Molecular Weight | 153.14 g/mol | [2][3][4] |

| Appearance | Yellowish solid | [2] |

| Melting Point | 462.92 K (189.77 °C) | [3] |

| Boiling Point | 623.68 K (350.53 °C) | [3] |

| LogP | 1.609 | [3] |

Table 2: Physicochemical Data of 2-Methyl-5-Nitro-6-Chlorophenol

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNO₃ | [5][6][7] |

| Molecular Weight | 187.58 g/mol | [5][6][7] |

| Appearance | Yellow solid / Off-white to light yellow crystalline powder | [1][] |

| Melting Point | 72-74 °C / 70-76 °C | [1][5] |

| Boiling Point | 306.0 ± 42.0 °C at 760 mmHg | [5][6] |

| Density | 1.5 ± 0.1 g/cm³ | [5][6] |

| LogP | 2.73 | [5] |

Synthesis Pathway

The proposed synthesis of 2-Methyl-5-Nitro-6-Chlorophenol involves two primary experimental stages:

-

Diazotization and Hydrolysis: Synthesis of 2-methyl-5-nitrophenol from 2-methyl-5-nitroaniline.

-

Regioselective Chlorination: Introduction of a chlorine atom at the C6 position of 2-methyl-5-nitrophenol.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-5-nitrophenol

This protocol is adapted from established procedures for the synthesis of nitrophenols via diazotization of nitroanilines.[9][10]

Materials:

-

2-methyl-5-nitroaniline (40 g)

-

10% Sulphuric acid (600 ml)

-

Sodium nitrite, solid (18 g)

-

Water (800 ml)

-

Concentrated sulphuric acid (400 ml)

-

Starch-iodide paper

Procedure:

-

Dissolve 40 g of 2-methyl-5-nitroaniline in 600 ml of refluxing 10% sulphuric acid in a suitable reaction vessel.

-

Cool the solution to 0°C, at which point the corresponding salt will precipitate.

-

While maintaining the temperature at 0°C and with continuous stirring, add 18 g of solid sodium nitrite in small portions.

-

Monitor the progress of the diazotization reaction using starch-iodide paper. The reaction is complete when a positive test (blue-black color) is observed.

-

In a separate flask equipped for vigorous reflux, prepare a solution of 800 ml of water and 400 ml of concentrated sulphuric acid.

-

Add the freshly prepared diazonium salt solution at once to the vigorously refluxing sulphuric acid solution.

-

Continue to reflux the mixture until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture to ambient temperature. A solid precipitate of crude 2-methyl-5-nitrophenol will form.

-

Collect the crude product by filtration and dry thoroughly. The product can be further purified by recrystallization or column chromatography if necessary.

Step 2: Synthesis of 2-Methyl-5-Nitro-6-Chlorophenol

This protocol is based on the general methodology for the regioselective chlorination of nitrophenols using gaseous chlorine in the presence of an amine catalyst.[11] The hydroxyl and methyl groups of 2-methyl-5-nitrophenol are ortho, para-directing, while the nitro group is meta-directing. The C6 position is ortho to both the hydroxyl and methyl groups and meta to the nitro group, making it the most favorable site for electrophilic substitution.

Materials:

-

2-methyl-5-nitrophenol (0.250 mol)

-

Diisopropylamine (or another suitable secondary/tertiary amine)

-

Gaseous chlorine (Cl₂)

-

Inert gas (e.g., Nitrogen) for dilution (optional)

Procedure:

-

Charge a glass reaction flask, equipped with a mechanical stirrer, a gas inlet tube, a reflux condenser, and a thermometer, with 0.250 mol of 2-methyl-5-nitrophenol.

-

Add a catalytic amount of diisopropylamine (e.g., 1% by weight relative to the nitrophenol).

-

Heat the mixture under constant stirring to a temperature sufficient to maintain a liquid state (e.g., 75-120°C). The optimal temperature should be determined experimentally.

-

Introduce gaseous chlorine via the gas inlet tube at a controlled flow rate. The chlorine can be diluted with an inert gas like nitrogen if required.

-

Maintain the reaction temperature throughout the chlorination process. The reaction is exothermic and may require external cooling.

-

The progress of the reaction can be monitored by withdrawing samples periodically and analyzing them by techniques such as HPLC or NMR.

-

Upon completion of the reaction (typically after the introduction of approximately one molar equivalent of chlorine), stop the chlorine flow and cool the reaction mixture.

-

The crude product, 2-Methyl-5-Nitro-6-Chlorophenol, can be purified from any unreacted starting material or isomeric byproducts by recrystallization or column chromatography.

Data Presentation

Table 3: Summary of Reagents and Expected Products

| Step | Starting Material | Key Reagents | Intermediate/Product | Expected Yield |

| 1 | 2-Methyl-5-nitroaniline | H₂SO₄, NaNO₂ | 2-Methyl-5-nitrophenol | High |

| 2 | 2-Methyl-5-nitrophenol | Cl₂, Amine Catalyst | 2-Methyl-5-Nitro-6-Chlorophenol | Moderate to High |

Note: Yields are dependent on specific reaction conditions and purification methods and should be optimized.

Concluding Remarks

The described synthetic route offers a robust and logical pathway for the laboratory-scale synthesis of 2-Methyl-5-Nitro-6-Chlorophenol. The initial synthesis of the 2-methyl-5-nitrophenol precursor is a well-established reaction. The subsequent chlorination step, guided by principles of electrophilic aromatic substitution and the use of amine catalysts for enhanced regioselectivity, provides a targeted approach to the desired final product. Researchers should perform appropriate safety assessments and optimization studies for all experimental procedures.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Methyl-5-nitrophenol | C7H7NO3 | CID 93576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemeo.com [chemeo.com]

- 4. 2-Methyl-5-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Methyl-5-nitro-6-chlorophenol | CAS#:39183-20-5 | Chemsrc [chemsrc.com]

- 6. echemi.com [echemi.com]

- 7. CAS 39183-20-5 | 2-Methyl-5-nitro-6-chlorophenol - Synblock [synblock.com]

- 9. prepchem.com [prepchem.com]

- 10. Synthesis routes of 2-Methyl-5-nitrophenol [benchchem.com]

- 11. US4827047A - Chlorination of nitrophenols - Google Patents [patents.google.com]

"2-Methyl-5-Nitro-6-Chlorophenol properties and structure"

An In-depth Technical Guide to 2-Methyl-5-Nitro-6-Chlorophenol

This guide provides a comprehensive overview of the chemical and physical properties, structure, applications, and experimental considerations for 2-Methyl-5-Nitro-6-Chlorophenol, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

2-Methyl-5-nitro-6-chlorophenol is a versatile substituted aromatic compound with significant applications in various industrial and research fields. It serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The molecule's structure, featuring nitro, chloro, methyl, and hydroxyl functional groups, imparts potent antibacterial and antifungal properties, making it a valuable candidate for the development of novel antimicrobial agents.[1] Its stability and reactivity also contribute to its use in producing high-quality colorants for the textile industry.[1]

Chemical Structure and Identifiers

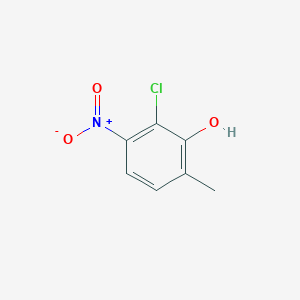

The structural arrangement of 2-Methyl-5-Nitro-6-Chlorophenol consists of a phenol ring substituted with a methyl group at position 2, a nitro group at position 5, and a chlorine atom at position 6.

Caption: Chemical structure of 2-Methyl-5-Nitro-6-Chlorophenol.

Table 1: Compound Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 39183-20-5[2] |

| IUPAC Name | 6-Chloro-2-methyl-5-nitrophenol[2] |

| Synonyms | 2-Chloro-6-methyl-3-nitrophenol, 6-Chloro-5-nitro-o-cresol, 3-NITRO-2-CHLORO-6-METHYLPHENOL[2][3] |

| Molecular Formula | C₇H₆ClNO₃[2] |

| Molecular Weight | 187.58 g/mol [3] |

| Exact Mass | 187.003616 u[4] |

| EC Number | 609-617-5[5] |

| MDL Number | MFCD03425888[3] |

Physicochemical Properties

The compound is typically a yellow or off-white to light yellow crystalline solid.[1][6] Key physical and chemical properties are summarized below.

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Melting Point | 70-76 °C[1] |

| Boiling Point | 306.0 ± 42.0 °C at 760 mmHg[4] |

| Density | 1.5 ± 0.1 g/cm³[4] |

| Flash Point | 138.8 ± 27.9 °C[4] |

| LogP | 2.73[4] |

| PSA (Polar Surface Area) | 66.05 Ų[4] |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C[4] |

| Purity | ≥ 98% (HPLC)[1] |

Applications and Research Interest

2-Methyl-5-nitro-6-chlorophenol is a compound of significant interest due to its versatile applications:

-

Antimicrobial Agent Development : It exhibits potent antibacterial and antifungal properties, making it a valuable precursor for creating new antimicrobial formulations in the pharmaceutical industry.[1]

-

Agrochemical Synthesis : The compound serves as an active ingredient or intermediate in the formulation of agricultural pesticides, aiding in crop protection.[1]

-

Dye and Pigment Industry : Its chemical stability and reactivity are leveraged in the formulation of high-quality dyes and pigments.[1]

-

Chemical Synthesis : It is widely used as an intermediate in organic chemistry for the synthesis of more complex molecules.[1]

-

Biochemical Research : It can be used as a selective agent in various biological assays.[1]

Experimental Protocols

While specific synthesis and analysis protocols for 2-Methyl-5-Nitro-6-Chlorophenol are not extensively detailed in publicly available literature, established methods for its precursor, 2-Methyl-5-nitrophenol, provide a foundational methodology. Commercial suppliers confirm the availability of analytical documentation including NMR, HPLC, and LC-MS for the final compound.[2][3][4]

Representative Synthesis of Precursor (2-Methyl-5-nitrophenol)

A common route to synthesizing the core nitrophenol structure involves the diazotization of an aniline precursor followed by hydrolysis. The following protocol is adapted from established laboratory procedures for synthesizing 2-Methyl-5-nitrophenol from 2-Methyl-5-nitroaniline.[7][8]

Materials:

-

2-Methyl-5-nitroaniline

-

10% Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Concentrated Sulfuric Acid

-

Starch-iodide paper

Procedure:

-

Dissolution : Dissolve 40 g of 2-methyl-5-nitroaniline in 600 mL of refluxing 10% sulfuric acid.[7]

-

Cooling : Cool the solution to 0 °C to allow the corresponding salt to precipitate.[7]

-

Diazotization : While maintaining the low temperature and with continuous stirring, add 18 g of solid sodium nitrite in small portions. Monitor the reaction until a positive test on starch-iodide paper indicates the completion of diazotization.[7]

-

Hydrolysis : Add the prepared diazonium solution at once to a vigorously refluxing solution composed of 800 mL of water and 400 mL of concentrated sulfuric acid.[7]

-

Reaction Completion : Continue refluxing until the evolution of nitrogen gas ceases.[7]

-

Isolation : Cool the mixture to ambient temperature. The precipitated solid, crude 2-methyl-5-nitrophenol, is collected by filtration and dried.[7]

The subsequent chlorination of this precursor would be the logical next step to obtain the title compound, likely involving an electrophilic chlorination agent, though a specific protocol is not cited in the provided results.

Caption: Workflow for the synthesis of the precursor 2-Methyl-5-nitrophenol.

General Purification Protocol: Column Chromatography

For achieving high purity (>99.5%), column chromatography is an effective method for removing isomeric and other impurities.[8]

Procedure Outline:

-

Column Preparation : A slurry of silica gel is prepared in a non-polar eluent (e.g., hexane) and packed into a glass column.[8]

-

Sample Loading : The crude product is dissolved in a minimal volume of a suitable solvent (e.g., dichloromethane) and carefully loaded onto the top of the silica gel bed.[8]

-

Elution : The column is eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

-

Fraction Collection : Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.

-

Solvent Evaporation : The solvent is removed from the combined pure fractions under reduced pressure to yield the purified solid.

General Analytical Protocol: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of nitrophenol compounds.

Suggested HPLC Conditions (based on methods for similar compounds):

-

Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9][10]

-

Mobile Phase : An isocratic or gradient mixture of acetonitrile (or methanol) and water, often with a small amount of acid (e.g., phosphoric or formic acid) to ensure sharp peaks.[11][12]

-

Detection : UV detection at a wavelength appropriate for nitrophenols (e.g., 280 nm).[9]

-

Sample Preparation : The sample is accurately weighed and dissolved in the mobile phase or a suitable solvent like methanol to a known concentration.

Safety, Handling, and Storage

-

Handling : Handle in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection to avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[5]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature is between 0-8°C.[1][5] Keep apart from incompatible materials and foodstuff containers.[5]

Conclusion

2-Methyl-5-Nitro-6-Chlorophenol is a valuable chemical intermediate with a well-defined set of physicochemical properties. Its utility in the synthesis of pharmaceuticals, agrochemicals, and dyes, combined with its intrinsic antimicrobial activity, makes it a compound of high interest for ongoing and future research and development. Proper handling and storage are essential to ensure safety and maintain the compound's integrity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 39183-20-5|2-Methyl-5-nitro-6-chlorophenol| Ambeed [ambeed.com]

- 3. CAS 39183-20-5 | 2-Methyl-5-nitro-6-chlorophenol - Synblock [synblock.com]

- 4. 39183-20-5|2-Methyl-5-nitro-6-chlorophenol|BLD Pharm [bldpharm.com]

- 5. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones [mdpi.com]

- 6. CN105837452B - 2- methyl-5-nitro phenol production process - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. benchchem.com [benchchem.com]

- 9. app.utu.ac.in [app.utu.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. Separation of Phenol, 2-methyl-5-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. chromatographyonline.com [chromatographyonline.com]

Technical Guide: 2-Chloro-6-methyl-3-nitrophenol (CAS 39183-20-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound with CAS number 39183-20-5, identified as 2-Chloro-6-methyl-3-nitrophenol. This document consolidates available data on its chemical properties, synthesis, and safety. While primarily documented as a chemical intermediate, this guide aims to serve as a foundational resource for its potential applications in research and development.

Chemical Identification and Properties

2-Chloro-6-methyl-3-nitrophenol is an organic compound featuring a phenol ring substituted with chloro, methyl, and nitro groups.[1]

Chemical Structure and Identifiers

| Identifier | Value |

| CAS Number | 39183-20-5 |

| IUPAC Name | 2-chloro-6-methyl-3-nitrophenol[2] |

| Synonyms | 2-Methyl-5-nitro-6-chloro phenol, 6-Chloro-5-nitro-o-cresol, Phenol, 2-chloro-6-methyl-3-nitro-[1] |

| Molecular Formula | C₇H₆ClNO₃[3] |

| Molecular Weight | 187.58 g/mol [3] |

| InChI Key | FYPOFAFXSGYVLK-UHFFFAOYSA-N[2] |

| SMILES | CC1=C(C(=C(C=C1)N(=O)[O-])Cl)O[2] |

Physicochemical Properties

| Property | Value |

| Physical Form | Solid[1] |

| Color | Yellow to brown[1] |

| Melting Point | 70-73 °C |

| Boiling Point | 306.0 ± 42.0 °C at 760 mmHg |

| Density | 1.5 ± 0.1 g/cm³ |

| Flash Point | 138.8 ± 27.9 °C |

| LogP | 2.73 |

| Solubility | Limited solubility in water; soluble in various organic solvents.[1] |

Synthesis

2-Chloro-6-methyl-3-nitrophenol is primarily used as an intermediate in organic synthesis.[1] Its reactivity is enhanced by the presence of the nitro group, making it a versatile building block for the synthesis of dyes, pharmaceuticals, and agrochemicals.[1]

A documented synthetic route involves the chlorination of 2-methyl-5-nitrophenol.

Biological Activity and Mechanism of Action

As of the latest literature review, there is no specific information available detailing the biological activity, mechanism of action, or involvement in signaling pathways of 2-Chloro-6-methyl-3-nitrophenol in the context of drug discovery or development. Its primary documented role is that of a chemical intermediate.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of 2-Chloro-6-methyl-3-nitrophenol are not available in the public domain. However, for researchers interested in evaluating the potential enzymatic interactions of nitrophenol compounds, a generic colorimetric assay protocol for phosphatase activity is provided below as an example. This is a general method and would require optimization for the specific enzyme and compound of interest.

Example Protocol: Generic Phosphatase Activity Assay using a Nitrophenyl Substrate

This protocol is based on the principle that a phosphatase enzyme hydrolyzes a colorless p-nitrophenyl phosphate (pNPP) substrate to the yellow-colored p-nitrophenol, which can be quantified spectrophotometrically.

Materials:

-

Enzyme solution (e.g., acid phosphatase)

-

Substrate solution: p-nitrophenyl phosphate (pNPP)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[4]

-

Stop Solution (e.g., 0.2N NaOH)

-

2-Chloro-6-methyl-3-nitrophenol (as a potential inhibitor for screening)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare the Assay Buffer and dissolve the pNPP substrate in it to a desired concentration.

-

Prepare a stock solution of the enzyme in the Assay Buffer.

-

Prepare a stock solution of 2-Chloro-6-methyl-3-nitrophenol in a suitable solvent (e.g., DMSO).

-

Prepare the Stop Solution.

-

-

Assay Setup:

-

To the wells of a 96-well microplate, add the Assay Buffer.

-

Add the desired concentration of 2-Chloro-6-methyl-3-nitrophenol (or other test compounds). Include a control with no inhibitor.

-

Add the enzyme solution to all wells except for the blank.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period.

-

-

Initiate Reaction:

-

Add the pNPP substrate solution to all wells to start the reaction.

-

-

Incubation:

-

Incubate the plate at the reaction temperature for a specific time (e.g., 30 minutes).

-

-

Stop Reaction:

-

Add the Stop Solution to all wells to terminate the enzymatic reaction. The stop solution also develops the color of the p-nitrophenol product.

-

-

Measurement:

-

Read the absorbance of the wells at a wavelength of 405-410 nm using a microplate reader.[5]

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all other readings.

-

Calculate the percentage of enzyme inhibition for each concentration of 2-Chloro-6-methyl-3-nitrophenol compared to the control.

-

If applicable, plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

-

References

- 1. vyngocnguyen.wordpress.com [vyngocnguyen.wordpress.com]

- 2. 2-Chloro-6-methyl-3-nitrophenol | C7H6ClNO3 | CID 20037212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-6-methyl-3-nitrophenol | 39183-20-5 [chemicalbook.com]

- 4. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Synthesis of 2-Chloro-6-methyl-3-nitrophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-6-methyl-3-nitrophenol, a valuable chemical intermediate. This document details a primary synthesis pathway, including a thorough experimental protocol, quantitative data, and visual representations of the chemical transformations and experimental workflow.

Overview of Synthesis Strategy

The principal synthetic route for 2-Chloro-6-methyl-3-nitrophenol involves a two-step process. The first step is the synthesis of the precursor, 6-methyl-3-nitrophenol, via the diazotization of 2-methyl-5-nitroaniline followed by hydrolysis. The subsequent and final step is the selective chlorination of 6-methyl-3-nitrophenol to yield the target compound.

Synthesis Pathway

The synthesis proceeds through the following key transformations:

-

Step 1: Synthesis of 6-methyl-3-nitrophenol from 2-methyl-5-nitroaniline.

-

Step 2: Synthesis of 2-Chloro-6-methyl-3-nitrophenol from 6-methyl-3-nitrophenol.

Experimental Protocols

Step 1: Synthesis of 6-methyl-3-nitrophenol

This procedure is adapted from standard diazotization and hydrolysis reactions of aromatic amines.

Materials:

-

2-methyl-5-nitroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Ice

Procedure:

-

Preparation of the Amine Salt: In a flask, dissolve 2-methyl-5-nitroaniline in a 10% sulfuric acid solution with heating. Cool the solution to 0-5°C in an ice-salt bath to precipitate the amine sulfate salt.

-

Diazotization: While maintaining the temperature at 0-5°C, slowly add a solution of sodium nitrite in water to the stirred suspension of the amine salt. The addition should be controlled to keep the temperature from rising. Monitor the reaction for completion using starch-iodide paper to test for excess nitrous acid.

-

Hydrolysis: In a separate flask equipped with a reflux condenser, bring a mixture of water and concentrated sulfuric acid to a vigorous boil. Carefully and slowly add the cold diazonium salt solution to the boiling acidic water. Nitrogen gas will be evolved.

-

Work-up: After the addition is complete and gas evolution has ceased, cool the reaction mixture. The crude 6-methyl-3-nitrophenol will precipitate. Collect the solid by filtration, wash with cold water, and dry.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent, such as ethanol or water.

Step 2: Synthesis of 2-Chloro-6-methyl-3-nitrophenol

This protocol is based on a reported selective chlorination of a nitrophenol derivative.[1]

Materials:

-

6-methyl-3-nitrophenol

-

Chlorine (Cl₂) gas

-

Chloroform (CHCl₃)

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a gas inlet tube, a stirrer, and a condenser, dissolve the 6-methyl-3-nitrophenol prepared in Step 1 in chloroform.

-

Chlorination: Heat the solution and bubble chlorine gas through the stirred solution for approximately 30 minutes. The reaction should be monitored for completion by a suitable method, such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 2-Chloro-6-methyl-3-nitrophenol.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of 2-Chloro-6-methyl-3-nitrophenol.

| Step | Starting Material | Product | Reagents | Conditions | Yield |

| 1 | 2-methyl-5-nitroaniline | 6-methyl-3-nitrophenol | 1. NaNO₂, H₂SO₄2. H₂O | 1. 0-5°C2. Reflux | High |

| 2 | 6-methyl-3-nitrophenol | 2-Chloro-6-methyl-3-nitrophenol | Cl₂, Chloroform | Heating, 0.5 h | 96%[1] |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure.

Conclusion

The synthesis of 2-Chloro-6-methyl-3-nitrophenol can be efficiently achieved through a two-step process involving the diazotization and hydrolysis of 2-methyl-5-nitroaniline to form 6-methyl-3-nitrophenol, followed by a high-yield chlorination. The provided experimental protocols and data serve as a valuable resource for researchers engaged in the synthesis of this and related compounds. Careful control of reaction conditions, particularly temperature during diazotization, is crucial for obtaining high yields and purity.

References

The Synthetic Versatility of 2-Methyl-5-Nitro-6-Chlorophenol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Methyl-5-nitro-6-chlorophenol is a substituted aromatic compound that holds significant potential as a versatile intermediate in the landscape of organic synthesis. Its unique arrangement of a phenolic hydroxyl group, a chlorine atom, a nitro group, and a methyl group on a benzene ring offers a rich platform for a variety of chemical transformations. This technical guide explores the core applications of 2-Methyl-5-nitro-6-chlorophenol, providing insights into its reactivity and potential synthetic pathways for the development of novel pharmaceuticals, agrochemicals, and dyes. While specific, publicly documented reaction examples utilizing this exact molecule as a starting material are limited, its functional groups suggest a range of plausible and valuable transformations.

Core Reactivity and Potential Applications

The chemical behavior of 2-Methyl-5-nitro-6-chlorophenol is dictated by the interplay of its functional groups. The electron-withdrawing nature of the nitro and chloro groups activates the aromatic ring for nucleophilic aromatic substitution, while the phenolic hydroxyl group can undergo O-alkylation and esterification. The nitro group itself is amenable to reduction, opening pathways to amino derivatives, which are key precursors for a wide array of heterocyclic compounds and other complex molecules.

This compound is recognized as a valuable building block in several key industrial areas:

-

Pharmaceutical Synthesis: As an intermediate, it can be used to construct more complex molecules with potential biological activity. Its inherent antibacterial and antifungal properties make it an interesting scaffold for the development of new antimicrobial agents.[1][2]

-

Agrochemicals: It serves as a precursor in the formulation of pesticides, contributing to the development of new crop protection agents.[1][2]

-

Dye and Pigment Industry: The chromophoric nitro group and its potential for modification make it a useful component in the synthesis of high-quality colorants for textiles and other materials.[1][2]

Key Synthetic Transformations

Based on the functional groups present in 2-Methyl-5-nitro-6-chlorophenol, several key synthetic transformations can be envisaged.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group ortho and para to the chlorine atom makes the chloro substituent susceptible to nucleophilic aromatic substitution. This allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates, to generate a diverse range of derivatives.

Logical Flow of SNAr Reactions:

Caption: Nucleophilic aromatic substitution pathway.

Ether Synthesis (O-Alkylation)

The phenolic hydroxyl group can be readily deprotonated with a suitable base to form a phenoxide, which can then act as a nucleophile in Williamson ether synthesis. This allows for the introduction of various alkyl or aryl groups, modifying the solubility and biological activity of the molecule.

Reduction of the Nitro Group

The nitro group can be reduced to an amino group using a variety of reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C) or metal-acid systems (e.g., Sn/HCl). The resulting amino-chlorophenol is a valuable precursor for the synthesis of heterocycles like benzoxazoles and phenoxazines, which are common motifs in bioactive molecules.

Workflow for Heterocycle Synthesis:

Caption: Pathway from nitro reduction to heterocycles.

Case Study: Synthesis of a Hair Dye Precursor (Analogous System)

While a direct synthetic application of 2-Methyl-5-nitro-6-chlorophenol is not readily found in peer-reviewed journals, a German patent (DE3624389A1) describes a relevant multi-step synthesis of an isomeric compound, 4-chloro-2-methyl-5-nitro-phenol, a key precursor for oxidation hair dyes. This process highlights the types of reactions that substituted chloromethylphenols can undergo.

Experimental Protocol: Synthesis of 4-chloro-2-methyl-phenyl-benzenesulfonate (Stage 1)

This initial step serves to protect the phenolic hydroxyl group, allowing for selective nitration in the subsequent step.

Reaction Scheme:

4-chloro-2-methyl-phenol + Benzenesulfonyl chloride → 4-chloro-2-methyl-phenyl-benzenesulfonate

Procedure:

-

A mixture of 114.1 g (0.8 mol) of 4-chloro-2-methylphenol and 141.3 g (0.8 mol) of benzenesulfonyl chloride is heated to 60-70 °C.

-

A solution of 32 g (0.8 mol) of sodium hydroxide in 1.1 L of water is added dropwise over a period of 30 minutes.

-

The mixture is then stirred at 60 °C for 2 hours.

-

After cooling, the precipitate is filtered off with suction.

Quantitative Data:

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |

| 4-chloro-2-methylphenol | 142.58 | 114.1 | 0.8 |

| Benzenesulfonyl chloride | 176.62 | 141.3 | 0.8 |

| Sodium hydroxide | 40.00 | 32 | 0.8 |

| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |

| 4-chloro-2-methyl-phenyl-benzenesulfonate | 282.73 | 202.1 | 89.3 |

Experimental Protocol: Nitration of 4-chloro-2-methyl-phenyl-benzenesulfonate (Stage 2)

Reaction Scheme:

4-chloro-2-methyl-phenyl-benzenesulfonate + HNO3 → 4-chloro-2-methyl-5-nitro-phenyl-benzenesulfonate

Procedure:

-

113 g (0.4 mol) of the sulfonic acid ester from stage 1 are added to 450 ml of concentrated sulfuric acid at room temperature with vigorous stirring.

-

41 g (0.42 mol) of concentrated nitric acid are then added dropwise over a period of 3 hours at a temperature of 15 to 17 °C.

-

After stirring for 2 hours at 15 °C, the mixture is poured onto ice.

-

The precipitated crystals are filtered off with suction, washed with water, and dried at 50 °C in a vacuum.

Quantitative Data:

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |

| 4-chloro-2-methyl-phenyl-benzenesulfonate | 282.73 | 113 | 0.4 |

| Nitric acid | 63.01 | 41 | 0.42 |

| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |

| 4-chloro-2-methyl-5-nitro-phenyl-benzenesulfonate | 327.73 | 122.3 | 93.2 |

Experimental Protocol: Hydrolysis to 4-chloro-2-methyl-5-nitro-phenol (Stage 3)

The final step involves the deprotection of the phenolic hydroxyl group.

Reaction Scheme:

4-chloro-2-methyl-5-nitro-phenyl-benzenesulfonate → 4-chloro-2-methyl-5-nitro-phenol

Procedure:

The patent describes the hydrolysis of the benzenesulfonyl group with aqueous sodium hydroxide solution at reflux temperature to yield the final product in pure form and very good yield. Specific quantities for this step were not detailed in the provided abstract.

Conclusion

2-Methyl-5-nitro-6-chlorophenol represents a promising, yet underexplored, building block for organic synthesis. Its array of functional groups provides multiple handles for chemical modification, suggesting its utility in the creation of a wide range of valuable compounds. While direct, published synthetic applications are scarce, the principles of aromatic chemistry and the analogous synthesis of a related hair dye precursor strongly support its potential as a key intermediate. Further research into the specific reactions of this molecule is warranted to fully unlock its synthetic capabilities for the pharmaceutical, agrochemical, and materials science industries.

References

"2-Methyl-5-Nitro-6-Chlorophenol as an intermediate for pharmaceuticals"

An In-Depth Technical Guide to 2-Methyl-5-Nitro-6-Chlorophenol as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-nitro-6-chlorophenol is a substituted aromatic compound recognized for its utility as a versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its chemical structure, featuring a phenol, a nitro group, a chlorine atom, and a methyl group, provides multiple reaction sites for building sophisticated molecular architectures. The presence of the electron-withdrawing nitro and chloro groups, combined with the phenolic hydroxyl, makes it a valuable precursor for developing heterocyclic compounds with significant biological activity.[2] This guide details the properties of 2-Methyl-5-nitro-6-chlorophenol and provides a representative, though illustrative, pathway for its application in the synthesis of a potential kinase inhibitor, highlighting its role in modern drug discovery.

Physicochemical and Structural Data

The fundamental properties of 2-Methyl-5-Nitro-6-Chlorophenol (CAS No. 39183-20-5) are crucial for its application in synthetic chemistry. A summary of these properties is presented below.[3][4][5][6]

| Property | Value |

| CAS Number | 39183-20-5 |

| Molecular Formula | C₇H₆ClNO₃ |

| Molecular Weight | 187.58 g/mol |

| Melting Point | 72-74 °C |

| Boiling Point | 306.0 °C at 760 mmHg |

| Density | 1.5 g/cm³ |

| Appearance | Solid, yellow to brown color |

| Purity | Typically ≥98% |

| SMILES | CC1=C(C(=C(C=C1)--INVALID-LINK--[O-])Cl)O |

| InChI Key | FYPOFAFXSGYVLK-UHFFFAOYSA-N |

Synthesis of the Intermediate

The synthesis of 2-Methyl-5-nitro-6-chlorophenol can be conceptualized as a multi-step process starting from a common industrial chemical, o-cresol (2-methylphenol). The process involves regioselective chlorination followed by nitration.

Caption: Illustrative workflow for the synthesis of the target intermediate.

Illustrative Experimental Protocol: Synthesis of 2-Methyl-5-Nitro-6-Chlorophenol

Disclaimer: This protocol is illustrative and based on general chemical principles for phenol halogenation and nitration. It should be adapted and optimized under controlled laboratory conditions.

-

Chlorination of o-Cresol: To a solution of o-cresol (1.0 eq) in a suitable chlorinated solvent (e.g., dichloromethane), a Lewis acid catalyst such as AlCl₃ (0.1 eq) is added. The mixture is cooled to 0-5 °C. Sulfuryl chloride (SO₂Cl₂) (1.05 eq) is added dropwise while maintaining the temperature. The reaction is stirred for 2-4 hours and monitored by TLC. Upon completion, the reaction is quenched with cold water, and the organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield 6-chloro-2-methylphenol.

-

Nitration: The crude 6-chloro-2-methylphenol (1.0 eq) is slowly added to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and nitric acid. The temperature is carefully controlled to not exceed 10 °C. The mixture is stirred for 1-2 hours. The reaction mixture is then poured onto crushed ice, leading to the precipitation of the product. The solid is collected by filtration, washed thoroughly with cold water until neutral, and dried under vacuum to yield 2-Methyl-5-Nitro-6-Chlorophenol.

Application as a Pharmaceutical Intermediate: A Representative Synthesis

To demonstrate the utility of 2-Methyl-5-Nitro-6-Chlorophenol, this section outlines a representative synthesis of a hypothetical kinase inhibitor, "2-(4-methoxyphenyl)-4-chloro-5-methylbenzoxazole" . This pathway involves two key transformations: the reduction of the nitro group to an amine and the subsequent condensation and cyclization to form the benzoxazole core, a privileged scaffold in medicinal chemistry known for its kinase inhibitory activity.[7][8][9]

Caption: Synthesis of a hypothetical benzoxazole-based kinase inhibitor.

Experimental Protocols for Representative Synthesis

Disclaimer: The following protocols are representative examples based on established chemical literature for similar transformations and have not been optimized for this specific substrate.

Protocol 4.1.1: Step 1 - Reduction of Nitro Group to Amine

-

To a solution of 2-Methyl-5-Nitro-6-Chlorophenol (1.0 eq) in ethanol (10 mL per gram of substrate), tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) is added.[10]

-

The reaction mixture is heated to reflux (approx. 78 °C) and stirred vigorously.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 3-5 hours).

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and a 2M aqueous solution of sodium hydroxide to precipitate tin salts and dissolve the product.

-

The mixture is filtered through a pad of celite, and the organic layer of the filtrate is separated. The aqueous layer is extracted twice more with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude 2-Amino-6-chloro-3-methylphenol, which can be used in the next step without further purification.

Protocol 4.1.2: Step 2 - Benzoxazole Formation

-

The crude 2-Amino-6-chloro-3-methylphenol (1.0 eq) and 4-methoxybenzaldehyde (1.1 eq) are dissolved in a suitable solvent such as toluene or xylene.

-

A catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq) is added to the mixture.

-

The reaction vessel is equipped with a Dean-Stark apparatus to remove water azeotropically.

-

The mixture is heated to reflux for 6-12 hours, with reaction completion monitored by TLC.[11]

-

Upon completion, the mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is redissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the final product, 2-(4-methoxyphenyl)-4-chloro-5-methylbenzoxazole.

Illustrative Quantitative Data

The following table presents plausible, representative data for the synthesis described above.

| Step | Product | Starting Mass (g) | Product Mass (g) | Yield (%) | Purity (HPLC) |

| 1 | 2-Amino-6-chloro-3-methylphenol | 10.0 | 7.9 | ~90% | >90% (crude) |

| 2 | 2-(4-methoxyphenyl)-4-chloro-5-methylbenzoxazole | 7.9 | 10.5 | ~75% | >98% |

Biological Context: Kinase Inhibition

Benzoxazole derivatives are frequently investigated as inhibitors of protein kinases, which are critical enzymes in cellular signaling pathways.[7][8] Dysregulation of these pathways, such as the MAPK/ERK pathway, is a hallmark of many cancers.[1][12][13] An inhibitor derived from our hypothetical synthesis could potentially target a kinase within this cascade, such as RAF or MEK, thereby disrupting the signaling that leads to uncontrolled cell proliferation.

Caption: The MAPK/ERK signaling pathway and a potential point of inhibition.

This pathway illustrates how an extracellular signal (Growth Factor) is transduced through a series of kinases (RAS-RAF-MEK-ERK) to the nucleus, ultimately controlling gene expression related to cell growth.[14] A targeted inhibitor can block this cascade, forming the basis of a therapeutic strategy.

Conclusion

2-Methyl-5-Nitro-6-Chlorophenol serves as a potent and versatile chemical intermediate. Its rich functionality allows for the efficient construction of complex heterocyclic systems, such as the pharmaceutically relevant benzoxazole core. Through standard synthetic transformations, including nitro-group reduction and condensation reactions, this intermediate can be elaborated into molecules designed to interact with key biological targets like protein kinases. The representative synthesis and biological context provided in this guide underscore the potential of 2-Methyl-5-Nitro-6-Chlorophenol as a valuable building block in the development of novel therapeutic agents.

References

- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 2. CAS 39183-20-5: 2-Chloro-6-methyl-3-nitrophenol [cymitquimica.com]

- 3. 2-Methyl-5-nitro-6-chlorophenol | CAS#:39183-20-5 | Chemsrc [chemsrc.com]

- 4. 39183-20-5|2-Methyl-5-nitro-6-chlorophenol| Ambeed [ambeed.com]

- 5. 39183-20-5 2-Methyl-5-nitro-6-chlorophenol AKSci A464 [aksci.com]

- 6. 2-Methyl-5-nitro-6-chlorophenol , 95% , 39183-20-5 - CookeChem [cookechem.com]

- 7. mdpi.com [mdpi.com]

- 8. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. researchgate.net [researchgate.net]

- 14. ptglab.com [ptglab.com]

The Enigmatic Intermediate: A Technical Overview of 2-Methyl-5-Nitro-6-Chlorophenol in Agrochemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-5-nitro-6-chlorophenol is a versatile chemical intermediate widely cited for its application in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its inherent antimicrobial and antifungal properties make it a valuable building block in the development of crop protection agents.[1][3] This technical guide provides a comprehensive overview of the known properties of 2-Methyl-5-nitro-6-chlorophenol and explores its potential, though currently unspecified, role in the synthesis of agrochemicals. Despite extensive investigation of scientific literature and patent databases, the specific agrochemical active ingredients synthesized from this intermediate are not publicly disclosed. This guide, therefore, focuses on the foundational knowledge of the title compound, providing a basis for further research and potential applications.

Chemical and Physical Properties

2-Methyl-5-nitro-6-chlorophenol, also known as 6-chloro-5-nitro-o-cresol, is a yellow solid at room temperature.[1] Its key chemical and physical properties are summarized in the table below, compiled from various chemical supplier and database sources.

| Property | Value | References |

| CAS Number | 39183-20-5 | [1] |

| Molecular Formula | C₇H₆ClNO₃ | [1] |

| Molecular Weight | 187.58 g/mol | [1] |

| Appearance | Yellow Solid | [1] |

| Melting Point | 70-76 °C | [1] |

| Purity (typical) | ≥ 98% (HPLC) | [1] |

| Synonyms | 2-Chloro-6-methyl-3-nitrophenol, 6-Chloro-5-nitro-o-cresol | [1] |

Role in Agrochemical Synthesis: An Overview

The chemical structure of 2-Methyl-5-nitro-6-chlorophenol, featuring a phenolic hydroxyl group, a nitro group, a chlorine atom, and a methyl group on a benzene ring, provides multiple reactive sites for further chemical modification. This makes it a suitable intermediate for the synthesis of more complex molecules with potential pesticidal activity.

The presence of the nitro group and chlorine atom, in particular, are common features in many active agrochemical ingredients, often contributing to their biological activity. While the direct synthetic pathways from 2-Methyl-5-nitro-6-chlorophenol to specific commercialized agrochemicals are not detailed in the public domain, its classification as an agrochemical intermediate by numerous chemical suppliers strongly suggests its role in the proprietary synthesis of herbicides, fungicides, or insecticides.

Potential Synthetic Pathways

Based on the functional groups present in 2-Methyl-5-nitro-6-chlorophenol, several plausible reaction pathways can be postulated for its derivatization into potential agrochemicals. These are presented here as hypothetical schemes to illustrate the compound's synthetic utility.

Ether Synthesis

The phenolic hydroxyl group can readily undergo Williamson ether synthesis to introduce a variety of substituents, a common strategy in the development of phenoxy herbicides.

Caption: Hypothetical ether synthesis from 2-Methyl-5-Nitro-6-Chlorophenol.

Ester Synthesis

Esterification of the hydroxyl group is another common route to create derivatives with altered biological activity and physicochemical properties.

Caption: Hypothetical ester synthesis from 2-Methyl-5-Nitro-6-Chlorophenol.

Reduction of the Nitro Group

The nitro group can be reduced to an amine, which opens up a vast array of further functionalization possibilities, including the formation of amides, sulfonamides, or heterocyclic structures, all of which are prevalent in modern agrochemicals.

Caption: Hypothetical reduction of the nitro group.

Conclusion and Future Outlook

2-Methyl-5-nitro-6-chlorophenol is an intriguing chemical intermediate with clear potential for use in the synthesis of novel agrochemicals. Its well-defined chemical properties and the presence of multiple reactive functional groups make it a versatile starting material. However, the lack of publicly available information on its specific applications in the agrochemical industry presents a significant knowledge gap.

For researchers and professionals in the field, this represents both a challenge and an opportunity. The challenge lies in uncovering the proprietary synthetic routes that utilize this compound. The opportunity lies in the potential for developing new, non-proprietary agrochemicals based on the derivatization of this readily available intermediate. Further research into the synthesis and biological evaluation of novel derivatives of 2-Methyl-5-nitro-6-chlorophenol is warranted to fully exploit its potential in the development of next-generation crop protection agents.

Disclaimer: The synthetic pathways described in this document are hypothetical and intended for illustrative purposes only. The synthesis of new chemical compounds should only be performed by qualified professionals in a controlled laboratory setting.

References

"physical and chemical properties of 2-Methyl-5-Nitro-6-Chlorophenol"

An In-depth Technical Guide to 2-Methyl-5-Nitro-6-Chlorophenol

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental data, and potential applications of 2-Methyl-5-Nitro-6-Chlorophenol. The information is tailored for researchers, scientists, and professionals in drug development and other relevant industries. This document summarizes key data in structured tables, outlines experimental protocols, and includes visualizations to represent analytical workflows and application areas.

Chemical and Physical Properties

2-Methyl-5-Nitro-6-Chlorophenol is a substituted aromatic compound with the molecular formula C₇H₆ClNO₃.[1][2] It is also known by its synonyms, including 2-Chloro-6-methyl-3-nitrophenol and 6-Chloro-5-nitro-o-cresol.[1][2] The compound typically appears as a yellow or off-white to light yellow crystalline solid.[1][] For stability, it should be stored in a dry, sealed container at 0-8°C.[1][2]

Core Properties

A summary of the key physical and chemical properties of 2-Methyl-5-Nitro-6-Chlorophenol is presented in the table below.

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Number | 39183-20-5 | [1][2] |

| Molecular Formula | C₇H₆ClNO₃ | [1][2] |

| Molecular Weight | 187.58 g/mol | [1][2] |

| InChI Key | FYPOFAFXSGYVLK-UHFFFAOYSA-N | [4] |

| MDL Number | MFCD03425888 | [1][2] |

| PubChem ID | 20037212 | [1] |

| EC Number | 609-617-5 | [4] |

| Physical Properties | ||

| Melting Point | 70-76 °C | [1] |

| 72-74 °C | [5] | |

| 74 °C | [4] | |

| Boiling Point | 306.0 ± 42.0 °C at 760 mmHg | [4][5] |

| Density | 1.5 ± 0.1 g/cm³ | [4][5] |

| Flash Point | 138.8 ± 27.9 °C | [5] |

| 139 °C | [4] | |

| Chemical Properties | ||

| LogP | 2.73 | [5] |

| XLogP3 | 2.4 | [4] |

| PSA (Polar Surface Area) | 66.05000 | [5] |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | [5] |

| Refractive Index | 1.611 | [4] |

Experimental Data and Protocols

Spectroscopic Data

While detailed spectra for 2-Methyl-5-Nitro-6-Chlorophenol are not widely published, several suppliers indicate the availability of spectral data, including NMR, HPLC, and LC-MS, upon request.[2][6][7] For the structurally similar compound, 2-Methyl-5-nitrophenol, extensive spectral data is available and can serve as a reference. This includes 1H NMR, 13C NMR, IR, and mass spectrometry data.[8]

Synthesis Protocols

A general two-step procedure would likely involve:

-

Sulfonation: Reaction of the parent phenol (4-chloro-2-methylphenol) with a sulfonyl chloride (e.g., methanesulfonyl chloride or benzenesulfonyl chloride) in the presence of a base like pyridine or sodium hydroxide.[9]

-

Nitration: The resulting sulfonic acid ester is then nitrated using a mixture of concentrated sulfuric acid and nitric acid at a controlled low temperature (e.g., 15-17°C). The product is then isolated by pouring the reaction mixture onto ice, followed by filtration and purification.[9]

Another relevant synthesis is that of 2-methyl-5-nitrophenol, which can be produced from o-toluidine in a one-pot process involving salification, nitration, diazotization, and hydrolysis.[10][11] A more traditional method involves the diazotization of 2-methyl-5-nitroaniline followed by hydrolysis.[10][12]

Analytical Methods

Validated analytical methods for the specific quantification of 2-Methyl-5-Nitro-6-Chlorophenol are not extensively documented. However, established methods for similar nitrophenols and chlorophenols can be adapted. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most suitable techniques.[13]

High-Performance Liquid Chromatography (HPLC):

-

Principle: Separation based on partitioning between a liquid mobile phase and a solid stationary phase.

-

Typical Detector: Photodiode Array (PDA) or UV-Vis.

-

Advantages: Direct analysis, typically without the need for derivatization.

-

General Protocol: An isocratic HPLC method using a C18 column with a mobile phase consisting of an acetate buffer and acetonitrile is a good starting point. Detection is typically performed using UV at the maximum absorbance wavelength.[14]

Gas Chromatography (GC):

-

Principle: Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.

-

Typical Detector: Flame Ionization Detector (FID), Electron Capture Detector (ECD), or Mass Spectrometry (MS).

-

Advantages: High sensitivity and selectivity, especially when coupled with MS, making it suitable for complex matrices.

-

General Protocol: A capillary column such as a DB-5 can be used. The sample is typically dissolved in a suitable solvent like methylene chloride. The injector and detector temperatures are set appropriately (e.g., 250°C and 300°C, respectively), and a temperature program is used for the oven.[13][15]

Biological Activity and Applications

2-Methyl-5-Nitro-6-Chlorophenol is a versatile intermediate in various industrial and research applications.[1]

-

Antimicrobial Agents: The compound exhibits potent antibacterial and antifungal properties, making it a valuable building block in the development of new antimicrobial drugs.[1]

-

Agrochemicals: It serves as an active ingredient or intermediate in the formulation of pesticides, aiding in crop protection.[1]

-

Dyes and Pigments: Its stability and reactivity are utilized in the synthesis of high-quality colorants for the textile industry.[1]

-

Biochemical Research: It can be employed as a selective agent in various biological assays.[1]

Visualizations

The following diagrams illustrate a general analytical workflow and the primary application areas of 2-Methyl-5-Nitro-6-Chlorophenol.

Safety and Handling

For safe handling, it is recommended to work in a well-ventilated area and wear appropriate personal protective equipment, including gloves and eye protection, to avoid contact with skin and eyes.[4] Measures should be taken to prevent the formation of dust and aerosols. The compound should be stored away from incompatible materials and foodstuff containers.[4]

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 39183-20-5 | 2-Methyl-5-nitro-6-chlorophenol - Synblock [synblock.com]

- 4. echemi.com [echemi.com]

- 5. 2-Methyl-5-nitro-6-chlorophenol | CAS#:39183-20-5 | Chemsrc [chemsrc.com]

- 6. 39183-20-5|2-Methyl-5-nitro-6-chlorophenol|BLD Pharm [bldpharm.com]

- 7. 39183-20-5|2-Methyl-5-nitro-6-chlorophenol| Ambeed [ambeed.com]

- 8. 2-Methyl-5-nitrophenol | C7H7NO3 | CID 93576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. EP0342532A1 - Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. CN105837452B - 2- methyl-5-nitro phenol production process - Google Patents [patents.google.com]

- 12. prepchem.com [prepchem.com]

- 13. benchchem.com [benchchem.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. agilent.com [agilent.com]

Spectral Analysis of 2-Methyl-5-Nitro-6-Chlorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectral characteristics of 2-Methyl-5-Nitro-6-Chlorophenol (CAS No. 39183-20-5), a compound with significant potential in the pharmaceutical and agrochemical sectors due to its antimicrobial and antifungal properties. While experimentally determined spectral data for this specific compound is not widely available in public databases, this document presents predicted spectral data based on its chemical structure and analysis of analogous compounds. Detailed, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra are provided to guide researchers in their analytical endeavors. Furthermore, a proposed mechanism of antimicrobial action is illustrated to provide context for its biological activity.

Introduction

2-Methyl-5-Nitro-6-Chlorophenol is a substituted aromatic compound with the molecular formula C₇H₆ClNO₃ and a molecular weight of 187.58 g/mol . Its structure, featuring a phenol ring with methyl, nitro, and chloro substituents, suggests a range of physicochemical properties and biological activities. Notably, compounds of this class are recognized for their potential as antimicrobial and antifungal agents.[1] A thorough understanding of its spectral properties is paramount for its identification, characterization, and quality control in research and development settings.

This guide aims to bridge the current gap in publicly accessible spectral data for 2-Methyl-5-Nitro-6-Chlorophenol by providing a detailed predictive analysis and standardized methodologies for its empirical determination.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 2-Methyl-5-Nitro-6-Chlorophenol. These predictions are derived from established principles of spectroscopy and by analogy to structurally similar compounds.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ) | Multiplicity |

| Ar-H (position 3) | 7.8 - 8.2 | d |

| Ar-H (position 4) | 7.0 - 7.4 | d |

| -OH | 5.0 - 6.0 | s (broad) |

| -CH₃ | 2.2 - 2.5 | s |

Disclaimer: These are predicted values and may vary from experimentally determined data.

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ) |

| C-OH | 150 - 155 |

| C-NO₂ | 145 - 150 |

| C-Cl | 125 - 130 |

| C-CH₃ | 120 - 125 |

| Ar-CH (position 3) | 128 - 132 |

| Ar-CH (position 4) | 115 - 120 |

| -CH₃ | 15 - 20 |

Disclaimer: These are predicted values and may vary from experimentally determined data.

Predicted IR Absorption Bands

Table 3: Predicted Major Infrared Absorption Frequencies (in cm⁻¹)

| Functional Group | Predicted Absorption Range | Intensity |

| O-H stretch (phenol) | 3200 - 3600 | Strong, broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium-Strong |

| N-O stretch (nitro) | 1500 - 1570 (asymmetric) | Strong |

| 1300 - 1370 (symmetric) | Strong | |

| C-O stretch (phenol) | 1180 - 1260 | Strong |

| C-Cl stretch | 700 - 800 | Strong |

Disclaimer: These are predicted values and may vary from experimentally determined data.

Predicted Mass Spectrometry Fragmentation

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) in Mass Spectrum

| m/z | Predicted Fragment | Notes |

| 187/189 | [M]⁺ | Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 172/174 | [M-CH₃]⁺ | Loss of a methyl group |

| 157/159 | [M-NO]⁺ | Loss of nitric oxide |

| 141 | [M-NO₂]⁺ | Loss of a nitro group |

| 111 | [M-NO₂-Cl]⁺ | Loss of nitro group and chlorine |

Disclaimer: These are predicted values and may vary from experimentally determined data.

Predicted UV-Visible Absorption

Table 5: Predicted UV-Visible Absorption Maxima (λmax)

| Solvent | Predicted λmax (nm) |

| Methanol | ~270-280 and ~350-400 |

| DMSO | ~275-285 and ~360-410 |

Disclaimer: The absorption maxima of nitrophenols can be sensitive to the pH of the solution.[2]

Experimental Protocols

The following are detailed methodologies for the spectral analysis of 2-Methyl-5-Nitro-6-Chlorophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Weigh approximately 10-20 mg of 2-Methyl-5-Nitro-6-Chlorophenol.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid 2-Methyl-5-Nitro-6-Chlorophenol sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) or direct infusion probe.

GC-MS Parameters:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

Direct Infusion Parameters:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into the mass spectrometer at a low flow rate.

-

Acquire the mass spectrum under EI conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorption of UV-Vis radiation.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of 2-Methyl-5-Nitro-6-Chlorophenol in a UV-grade solvent (e.g., methanol or ethanol) of a known concentration (e.g., 1 mg/mL).

-

Prepare a series of dilutions from the stock solution to find an optimal concentration that gives an absorbance reading between 0.1 and 1.0.

-

Use the pure solvent as a blank reference.

Data Acquisition:

-

Wavelength Range: 200-800 nm.

-

Scan Speed: Medium.

-

Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the comprehensive spectral analysis of 2-Methyl-5-Nitro-6-Chlorophenol.

Caption: Workflow for the spectral characterization of 2-Methyl-5-Nitro-6-Chlorophenol.

Proposed Antimicrobial Mechanism of Action

Phenolic compounds, including chlorophenols and nitrophenols, are known to exert their antimicrobial effects through multiple mechanisms. The primary mode of action is believed to be the disruption of the microbial cell membrane.

Caption: Proposed antimicrobial mechanism of action for 2-Methyl-5-Nitro-6-Chlorophenol.

The lipophilic nature of the phenol allows it to partition into the lipid bilayer of the cell membrane, disrupting its structure and increasing its permeability. This leads to the leakage of essential intracellular components, such as ions and metabolites. Furthermore, phenolic compounds can denature essential membrane proteins and enzymes, inhibiting cellular processes like energy production and DNA replication, ultimately leading to cell death. The presence of the electron-withdrawing nitro group and the lipophilic chloro group on the phenol ring is expected to enhance this antimicrobial activity.[3]

Conclusion

This technical guide provides a foundational understanding of the spectral properties of 2-Methyl-5-Nitro-6-Chlorophenol. While the presented data is predictive, it offers valuable guidance for the identification and characterization of this compound. The detailed experimental protocols serve as a standardized starting point for researchers to obtain empirical data. The elucidation of its spectral characteristics is a critical step in unlocking the full potential of 2-Methyl-5-Nitro-6-Chlorophenol in the development of new pharmaceutical and agrochemical agents. Further experimental work is encouraged to validate and expand upon the predictive data presented herein.

References

Solubility of 2-Methyl-5-Nitro-6-Chlorophenol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 2-Methyl-5-Nitro-6-Chlorophenol. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on the predicted qualitative solubility in various organic solvents based on the compound's structure and data from analogous compounds. Crucially, it offers detailed experimental protocols for the accurate determination of its solubility, empowering researchers to generate precise data for their specific applications. This document is intended to be an essential resource for professionals in research and development who utilize 2-Methyl-5-Nitro-6-Chlorophenol in synthesis, purification, and formulation processes.

Introduction to 2-Methyl-5-Nitro-6-Chlorophenol

2-Methyl-5-Nitro-6-Chlorophenol is a substituted aromatic compound with the molecular formula C₇H₆ClNO₃. Its structure, featuring a phenol group, a nitro group, a chlorine atom, and a methyl group, dictates its physicochemical properties, including its solubility in various media. Understanding the solubility of this compound is critical for a range of applications, from optimizing reaction conditions and selecting appropriate solvents for recrystallization to developing stable formulations in the pharmaceutical and agrochemical industries.

Key Physicochemical Properties:

| Property | Value | Reference(s) |

| Molecular Weight | 187.58 g/mol | [1] |

| Melting Point | 72-74 °C | [1] |

| LogP | 2.73 | [1] |

The octanol-water partition coefficient (LogP) of 2.73 suggests that 2-Methyl-5-Nitro-6-Chlorophenol is more lipophilic than hydrophilic, indicating a general preference for solubility in organic solvents over water.

Solubility Profile of 2-Methyl-5-Nitro-6-Chlorophenol

A thorough search of scientific literature and chemical databases reveals a notable scarcity of quantitative solubility data for 2-Methyl-5-Nitro-6-Chlorophenol in organic solvents. However, based on the general solubility characteristics of substituted nitrophenols, a qualitative solubility profile can be inferred.[2][3] Nitrophenols are typically more soluble in polar organic solvents and show limited solubility in nonpolar solvents and water.

Table 1: Inferred Qualitative Solubility of 2-Methyl-5-Nitro-6-Chlorophenol

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Soluble to Very Soluble | The hydroxyl group of the phenol can form hydrogen bonds with alcohols. |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble to Very Soluble | The polar carbonyl group of ketones can interact favorably with the polar groups of the solute.[2][3][4][5] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Ethers can act as hydrogen bond acceptors. |

| Halogenated Solvents | Dichloromethane, Chloroform | Soluble | These solvents can dissolve a wide range of organic compounds with low to medium polarity. |

| Aromatic Hydrocarbons | Toluene, Benzene | Sparingly Soluble to Soluble | The aromatic ring of the solute can interact with aromatic solvents via π-π stacking. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Insoluble | The significant difference in polarity between the solute and these nonpolar solvents limits solubility.[3] |

| Water | - | Sparingly Soluble | While the phenol and nitro groups can interact with water, the overall molecule is significantly nonpolar. |

Note: This table presents a predicted profile. For applications requiring precise solubility values, experimental determination is strongly recommended.

Experimental Protocols for Solubility Determination

Given the lack of published quantitative data, the following section provides detailed methodologies for determining the solubility of 2-Methyl-5-Nitro-6-Chlorophenol. The isothermal equilibrium method is a widely accepted and reliable technique.

Isothermal Equilibrium (Shake-Flask) Method

This method involves saturating a solvent with the solute at a constant temperature and then quantifying the dissolved solute.

Materials and Equipment:

-

2-Methyl-5-Nitro-6-Chlorophenol (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of 2-Methyl-5-Nitro-6-Chlorophenol to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the undissolved solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of 2-Methyl-5-Nitro-6-Chlorophenol.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for quantifying the concentration of the dissolved compound.

-

Mobile Phase: A suitable mixture of an organic solvent (e.g., acetonitrile or methanol) and water, with or without a pH modifier like formic acid.

-

Column: A standard C18 reverse-phase column is typically suitable.

-

Detection: UV detection at a wavelength where 2-Methyl-5-Nitro-6-Chlorophenol has strong absorbance.

-

Quantification: Calculate the concentration based on a calibration curve prepared from standard solutions of known concentrations.

Visualizing the Experimental Workflow